molecular formula C20H12ClFN2O3 B301602 4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione

4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione

Cat. No. B301602
M. Wt: 382.8 g/mol
InChI Key: CETAPIOFSOFRTB-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CPYPP" and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione is not fully understood. However, studies have shown that this compound exerts its anti-inflammatory and anti-cancer effects by modulating various signaling pathways. CPYPP has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, CPYPP has been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway.
Biochemical and Physiological Effects
Studies have shown that 4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione has a range of biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, CPYPP has been shown to induce apoptosis in cancer cells, which suggests its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione in lab experiments is its ability to modulate various signaling pathways. This makes it a useful tool for studying the mechanisms of inflammation and cancer. However, one of the main limitations of using CPYPP is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.

Future Directions

There are several future directions for the study of 4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans. Finally, there is potential for the development of new anti-inflammatory and anti-cancer drugs based on the structure of CPYPP.

Synthesis Methods

The synthesis of 4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione has been achieved using different methods. One of the most common methods involves the condensation of 4-chlorobenzaldehyde, 3-fluorobenzaldehyde, and 5-(furan-2-yl)pent-2-en-4-one in the presence of a catalytic amount of piperidine and ethanol. The resulting product is then treated with hydrazine hydrate to yield the final compound.

Scientific Research Applications

4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent, with studies indicating its ability to inhibit the production of pro-inflammatory cytokines. CPYPP has also shown potential as an anti-cancer agent, with studies indicating its ability to induce apoptosis in cancer cells.

properties

Product Name

4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione

Molecular Formula

C20H12ClFN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

(4E)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-(3-fluorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C20H12ClFN2O3/c21-13-6-4-12(5-7-13)18-9-8-16(27-18)11-17-19(25)23-24(20(17)26)15-3-1-2-14(22)10-15/h1-11H,(H,23,25)/b17-11+

InChI Key

CETAPIOFSOFRTB-GZTJUZNOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C(=O)N2

SMILES

C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)N2

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)N2

Origin of Product

United States

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